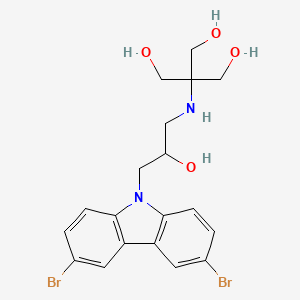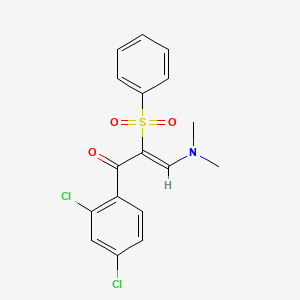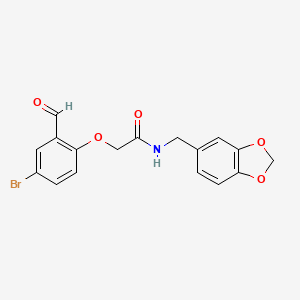
N-(5-bromo-6-methylpyridin-2-yl)-4-chlorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-bromo-6-methylpyridin-2-yl)-4-chlorobenzamide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 5-position and a methyl group at the 6-position of the pyridine ring, along with a chlorobenzamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-6-methylpyridin-2-yl)-4-chlorobenzamide typically involves a multi-step process. One common method is the palladium-catalyzed Suzuki cross-coupling reaction. This reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine with 4-chlorobenzoyl chloride in the presence of a palladium catalyst and a base . The reaction is carried out under an inert atmosphere, typically using anhydrous solvents such as tetrahydrofuran or dimethylformamide, at elevated temperatures.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. The use of high-throughput screening methods to identify optimal reaction conditions is also common in industrial settings.
化学反应分析
Types of Reactions
N-(5-bromo-6-methylpyridin-2-yl)-4-chlorobenzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-aryl derivatives, while oxidation reactions can produce N-oxides.
科学研究应用
N-(5-bromo-6-methylpyridin-2-yl)-4-chlorobenzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.
Material Science: The compound is investigated for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is used in the study of enzyme inhibition and receptor binding, providing insights into the molecular mechanisms of various biological processes.
作用机制
The mechanism of action of N-(5-bromo-6-methylpyridin-2-yl)-4-chlorobenzamide involves its interaction with specific molecular targets. In medicinal chemistry, it is often designed to inhibit specific enzymes or receptors. The bromine and chlorine atoms in the molecule enhance its binding affinity to the target sites, thereby modulating the biological activity. The exact pathways involved depend on the specific application and target.
相似化合物的比较
N-(5-bromo-6-methylpyridin-2-yl)-4-chlorobenzamide can be compared with other similar compounds, such as:
N-(5-bromo-6-methylpyridin-2-yl)acetamide: This compound has a similar pyridine core but with an acetamide group instead of a chlorobenzamide moiety.
N-(5-bromo-6-methylpyridin-2-yl)-2-(2-methylphenyl)acetamide: This compound features a different substitution pattern on the acetamide group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
属性
IUPAC Name |
N-(5-bromo-6-methylpyridin-2-yl)-4-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClN2O/c1-8-11(14)6-7-12(16-8)17-13(18)9-2-4-10(15)5-3-9/h2-7H,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOEAWCRJNNPIKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)NC(=O)C2=CC=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,3,3-Trifluoro-1-[3-(pyrimidin-2-yloxy)pyrrolidin-1-yl]propan-1-one](/img/structure/B2845276.png)



![N-(1-(Benzo[d]thiazol-2-yl)pyridin-4(1H)-ylidene)-N-methylmethanaminium chloride](/img/structure/B2845280.png)



![N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-sulfamoylbenzamide](/img/structure/B2845288.png)



![(3E)-3-[amino({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl})methylidene]prop-1-ene-1,1,3-tricarbonitrile](/img/structure/B2845294.png)
